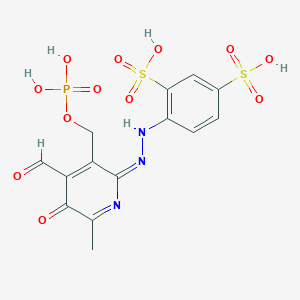

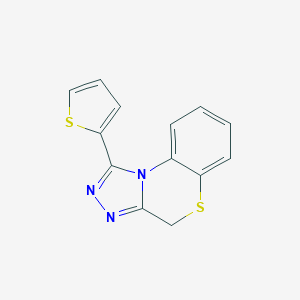

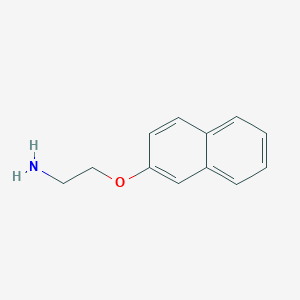

![molecular formula C13H19N3O3S B183700 Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- CAS No. 88858-84-8](/img/structure/B183700.png)

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-

Descripción general

Descripción

“Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-” is a compound that belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . The molecular formula of this compound is C13H19N3O3S .

Synthesis Analysis

The synthesis of similar compounds involves many chemical techniques as well as new computational chemistry applications . For instance, the synthesis of some N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides was initiated by the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium .

Molecular Structure Analysis

The molecular structure of “Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-” contains a total of 40 bond(s). There are 21 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 sulfonamide(s) (thio-/dithio-) .

Chemical Reactions Analysis

The chemical reactions of “Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-” and similar compounds are studied using many chemical techniques and computational chemistry applications . These studies focus on the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Aplicaciones Científicas De Investigación

Antibacterial, Antifungal, and Anthelmintic Activities

A study has synthesized and characterized benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrating significant biological activities against bacterial, fungal, and anthelmintic targets. Molecular docking to target protein crystal structures indicated a good correlation of binding energy with observed in vitro data for the active compounds. Additionally, the study explored the application of these compounds in latent fingerprint analysis, suggesting potential use in forensic science (Khan et al., 2019).

Anti-tumor Activities

Another research focused on the synthesis of novel isoxazole compounds from a key intermediate, N-[{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl]acetamide, showing better anti-tumor activities in preliminary biological tests (Qi Hao-fei, 2011).

Antibacterial Potential of N-substituted Acetamide Derivatives

Research synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. Compounds exhibited moderate inhibition against various bacterial strains, with one compound showing particular efficacy against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Bioactive Metabolites from Marine Actinobacterium

Investigation of the marine actinobacterium Streptomyces sp. led to the isolation of new compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, showing cytotoxic activities against the sperm and eggs of sea urchin, demonstrating potential in cytotoxicity studies (Sobolevskaya et al., 2007).

Direcciones Futuras

The future directions for “Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-” and similar compounds involve designing and developing new pharmaceutical compounds . This may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Mecanismo De Acción

Target of Action

It is known that compounds with similar structures have been synthesized as potential antibacterial and anticancer agents .

Mode of Action

It is suggested that the compound may interact with its targets, potentially leading to changes that contribute to its antibacterial and anticancer effects .

Biochemical Pathways

Given its potential antibacterial and anticancer properties, it may be inferred that the compound could interfere with pathways essential for the survival and proliferation of bacteria and cancer cells .

Result of Action

It is suggested that the compound may exhibit antibacterial and anticancer effects .

Análisis Bioquímico

Biochemical Properties

It has been found to exhibit good analgesic activity, comparable or superior to paracetamol This suggests that it may interact with enzymes, proteins, and other biomolecules involved in pain perception and response

Cellular Effects

Its analgesic activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-11(17)14-12-3-5-13(6-4-12)20(18,19)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFVSQIZNIIPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354145 | |

| Record name | Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88858-84-8 | |

| Record name | Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

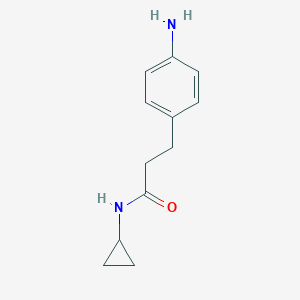

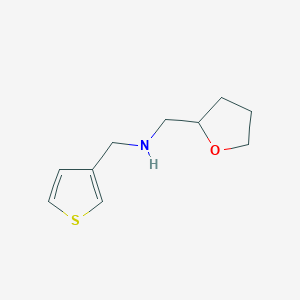

![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)

![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)